molecular formula C22H25N3O4S2 B3010326 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1021090-18-5

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B3010326
CAS No.: 1021090-18-5
M. Wt: 459.58
InChI Key: FZIGHSWHSNQUMI-UHFFFAOYSA-N
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Description

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Potential

  • Synthesized acetamide derivatives, including structures similar to the specified compound, have shown moderate inhibitory activity against various bacterial strains, including both Gram-negative and Gram-positive bacteria (Iqbal et al., 2017).

Anticonvulsant Activity

  • Derivatives of heterocyclic compounds containing a similar sulfonamide moiety have demonstrated anticonvulsant properties in research, highlighting potential therapeutic applications in neurological disorders (Farag et al., 2012).

Antimicrobial Activity

  • Studies on new pyridine derivatives, including similar acetamide structures, have shown considerable antibacterial activity, indicating potential use in addressing microbial infections (Patel & Agravat, 2009).

Enzyme Inhibition

  • Research involving (3-phenoxypropyl)piperidine derivatives, structurally related to the specified compound, has revealed good affinity for histamine H3 receptors. This suggests potential applications in the development of ligands for understanding the binding site on the histamine H3 receptor (Amon et al., 2007).

Cytotoxic Activity

  • Some novel compounds bearing imidazo[2,1-b]thiazole scaffolds, similar in structure, have been synthesized and tested for their cytotoxicity against human cancer cell lines, indicating potential utility in cancer research (Ding et al., 2012).

Molecular Docking and Enzyme Inhibitory Studies

  • Triazole analogues related to the specified compound were synthesized and showed inhibition potential against certain enzymes, suggesting their potential use in enzyme-targeted therapies (Virk et al., 2018).

Synthesis and Characterization of Derivatives

  • N-substituted derivatives of similar compounds have been synthesized and characterized, showing moderate antibacterial activity, adding to the compound's potential in antimicrobial research (Khalid et al., 2016).

α-Glucosidase and Acetylcholinesterase Inhibition

  • Studies on sulfonamides with benzodioxane and acetamide moieties, structurally similar to the specified compound, have shown substantial inhibitory activity against specific enzymes, hinting at their potential therapeutic applications (Abbasi et al., 2019).

Antimicrobial Resistance Studies

  • Substituted derivatives of the compound were synthesized and evaluated for antimicrobial activity, contributing to research on antimicrobial resistance (Anuse et al., 2019).

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-15-6-11-19-20(13-15)30-22(23-19)24-21(26)14-16-5-3-4-12-25(16)31(27,28)18-9-7-17(29-2)8-10-18/h6-11,13,16H,3-5,12,14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIGHSWHSNQUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3CCCCN3S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.